4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide
Description
4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C11H16N6O |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
4-amino-2-ethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H16N6O/c1-3-17-10(9(12)6-15-17)11(18)13-4-8-5-14-16(2)7-8/h5-7H,3-4,12H2,1-2H3,(H,13,18) |
InChI Key |
ZOEZPDSKWFCQHF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)NCC2=CN(N=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:
Amination: Starting with 1-methyl-1H-pyrazol-5-amine, the compound undergoes amination to introduce the amino group.
Reduction: The intermediate product is then reduced to form the desired pyrazole derivative.
Esterification: The compound is esterified to introduce the carboxamide group.
Protection and Condensation: The amino group is protected, followed by condensation with appropriate reagents to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antic
Biological Activity
The compound 4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide (also referred to as 4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide dihydrochloride) is a synthetic pyrazole derivative with notable biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C11H16N6O |
| Molecular Weight | 248.28 g/mol |
| IUPAC Name | 4-amino-1-ethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-3-carboxamide |
| CAS Number | 1006485-02-4 |
Anticancer Properties
Recent studies have demonstrated that pyrazole derivatives, including the compound , exhibit significant anticancer activity. The following are key findings regarding its efficacy against various cancer cell lines:
- Inhibition of Cancer Cell Proliferation :
- Mechanism of Action :
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies indicate that certain pyrazole derivatives can modulate inflammatory pathways through inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Research indicates that it may interact with various biological targets, including:
- Cyclin-dependent kinases (CDKs) : Inhibition of CDK2 has been observed with some derivatives showing IC50 values as low as 25 nM .
- Aurora Kinases : As mentioned earlier, inhibition of these kinases is critical for controlling cancer cell division.
Study on Anticancer Activity
In a study published by Wei et al., several pyrazole derivatives were synthesized and evaluated for their anticancer properties. The study highlighted that compounds similar to the one discussed exhibited significant cytotoxicity against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines, with growth inhibition percentages reaching up to 54% and 38%, respectively .
Anti-inflammatory Evaluation
Another study focused on evaluating the anti-inflammatory effects of aminopyrazoles, revealing that derivatives similar to our compound could reduce inflammation markers in vitro without affecting normal fibroblast viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
